4',6-Didemethyl Papaverine

Forensic Toxicology Drug Metabolism Biomarker Detection

Forensic toxicology labs need biomarkers to extend heroin detection beyond the 2-8 hr window of 6-acetylmorphine. 4',6-Didemethyl Papaverine (4,6-DDMP) is a bis-desmethyl papaverine metabolite detectable in urine up to 3 days post-use, enabling definitive heroin exposure confirmation via UPLC-MS/MS. • Detection window: up to 3 days (vs. 1-2 days for papaverine) • TRPA1 agonist: EC50 7.0-17.0 μM (patch-clamp & calcium flux) • High-purity reference standard for forensic & ion channel research • Distinct from mono-desmethyl analogs for unambiguous quantification

Molecular Formula C18H17NO4
Molecular Weight 311.337
CAS No. 57170-09-9
Cat. No. B594341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4',6-Didemethyl Papaverine
CAS57170-09-9
Molecular FormulaC18H17NO4
Molecular Weight311.337
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)CC2=NC=CC3=CC(=C(C=C32)OC)O)O
InChIInChI=1S/C18H17NO4/c1-22-17-8-11(3-4-15(17)20)7-14-13-10-18(23-2)16(21)9-12(13)5-6-19-14/h3-6,8-10,20-21H,7H2,1-2H3
InChIKeyLKTZJURSIYCTJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4',6-Didemethyl Papaverine (CAS 57170-09-9): A Bis-Desmethyl Papaverine Metabolite Reference Standard for Bioanalytical and Pharmacological Applications


4',6-Didemethyl Papaverine (CAS 57170-09-9) is a bis-desmethyl metabolite of the isoquinoline alkaloid papaverine [1]. Its IUPAC name is 1-[(4-hydroxy-3-methoxyphenyl)methyl]-7-methoxyisoquinolin-6-ol, with a molecular formula of C18H17NO4 and a molecular weight of 311.33 g/mol [2]. The compound is primarily utilized as an analytical reference standard and as a subject in forensic toxicology, drug metabolism, and pharmacology studies where differentiation from its parent compound (papaverine) or mono-desmethyl analogs is critical [3].

Why Papaverine or Mono-Desmethyl Analogs Cannot Substitute for 4',6-Didemethyl Papaverine in Specialized Applications


While 4',6-Didemethyl Papaverine shares the benzylisoquinoline core of its parent, papaverine, and the mono-desmethyl metabolites (6-desmethyl- and 4'-desmethylpapaverine), its distinct bis-desmethyl structure confers unique physicochemical and biological properties that preclude generic substitution in specific contexts [1]. This compound is not merely a less active version of papaverine; it demonstrates a significantly altered pharmacological profile, including a unique interaction with the TRPA1 ion channel and a markedly different detection window in biological matrices [2][3]. Consequently, substituting this compound with papaverine or a mono-desmethyl analog would yield incorrect results in analytical method validation, pharmacokinetic studies, and investigations of specific off-target pharmacology.

Quantitative Evidence Guide: Differentiating Performance Data for 4',6-Didemethyl Papaverine vs. Comparators


Extended Urinary Detection Window: 4',6-Didemethyl Papaverine as a Heroin Biomarker Compared to Papaverine

In a study analyzing 428 genuine urine specimens, the use of 4',6-didemethyl papaverine (4,6-DDMP) as a biomarker extended the detection window for heroin use to up to 3 days, compared to the 1-2 day window for papaverine [1]. The measured concentration range for 4,6-DDMP in positive samples was 0.12 to 218 ng/mL [1].

Forensic Toxicology Drug Metabolism Biomarker Detection

TRPA1 Ion Channel Agonist Activity: Potency Comparison with a Known TRPA1 Tool Compound

4',6-Didemethyl Papaverine acts as an agonist at the rat TRPA1 ion channel, with a reported EC50 of 41 nM for inducing an increase in intracellular Ca2+ concentration in HEK293 cells expressing the channel [1]. This potency is within an order of magnitude of the known TRPA1 agonist AP-18, which has a reported IC50 of 10.3 µM for blocking TRPA1 pore dilation .

Ion Channel Pharmacology TRP Channels Pain Research

Distinct Binding Profile in Silico: Lack of Antidiabetic Target Engagement Compared to Other Papaverine Metabolites

In a 2023 study using molecular docking simulations, 6,4'-didemethyl papaverine (metabolite 4) did not show enhanced binding interactions with antidiabetic targets PTP1B, alpha-glucosidase, and pancreatic lipase [1]. In contrast, another papaverine metabolite, papaverinol-N-oxide (metabolite 7), exhibited better binding interactions with these enzymes than did papaverine and displayed inhibition comparable to acarbose and orlistat [1].

In Silico Screening Metabolic Disease Enzyme Inhibition

Defined Application Scenarios for Procuring 4',6-Didemethyl Papaverine Based on Differentiating Evidence


Forensic Toxicology: Confirming Heroin Use with an Extended Detection Window

Procurement of 4',6-Didemethyl Papaverine is essential for forensic toxicology laboratories seeking to improve the sensitivity and detection window for heroin use. As demonstrated by Wolf et al., this metabolite is detectable in urine for up to 3 days post-use, compared to only 1-2 days for papaverine [1]. Incorporating a 4,6-DDMP standard into UPLC-MS/MS methods allows for the specific quantification of this biomarker, enabling the confirmation of heroin exposure in cases where 6-acetylmorphine or morphine are no longer detectable.

Pharmacological Research: Selective Investigation of TRPA1 Ion Channel Modulation

For laboratories engaged in ion channel research, particularly those studying pain and inflammation pathways, 4',6-Didemethyl Papaverine is a valuable tool compound. Unlike papaverine, its primary action is not phosphodiesterase inhibition. BindingDB data shows it acts as a potent agonist (EC50 = 41 nM) of the TRPA1 channel [2]. Procuring this compound enables researchers to specifically interrogate TRPA1-mediated cellular responses without the confounding effects of the parent drug's broader pharmacology.

Drug Metabolism and Pharmacokinetic (DMPK) Studies: Quantifying a Key Metabolite

In preclinical and clinical studies of papaverine or related isoquinoline alkaloids, 4',6-Didemethyl Papaverine is an indispensable analytical reference standard. It is a quantitatively significant metabolite formed via sequential O-demethylation [3]. Procurement of a high-purity standard allows for the accurate identification and quantification of this metabolite in biological matrices (plasma, urine, bile), which is essential for generating complete pharmacokinetic profiles, assessing metabolic pathways, and meeting regulatory requirements for drug development.

Drug Discovery: Using Negative In Silico Data to Deprioritize a Compound

For research teams using in silico methods to screen for new antidiabetic or anti-obesity agents from natural product metabolites, this compound provides a critical piece of negative data. A 2023 study demonstrated that 6,4'-didemethyl papaverine does not exhibit favorable binding to PTP1B, α-glucosidase, or pancreatic lipase, unlike other metabolites from the same biotransformation pathway [4]. Procuring this compound for experimental validation can help a team definitively rule it out as a candidate for these indications, thereby focusing resources on more promising leads.

Technical Documentation Hub

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